molecular formula C12H20O2 B14702150 1-Acetoxy-2-pentylcyclopentene CAS No. 24851-93-2

1-Acetoxy-2-pentylcyclopentene

Cat. No.: B14702150
CAS No.: 24851-93-2
M. Wt: 196.29 g/mol
InChI Key: WTXIXUGTCMVHJK-UHFFFAOYSA-N
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Description

1-Acetoxy-2-pentylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with an acetoxy group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-pentylcyclopentene can be synthesized through the acetylation of 2-pentylcyclopentanol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized catalysts can also enhance the selectivity and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Acetoxy-2-pentylcyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-pentylcyclopentanol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products:

    Oxidation: 2-pentylcyclopentanone or 2-pentylcyclopentanoic acid.

    Reduction: 2-pentylcyclopentanol.

    Substitution: Various substituted cyclopentenes depending on the nucleophile used.

Scientific Research Applications

1-Acetoxy-2-pentylcyclopentene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.

    Industry: Used in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 1-acetoxy-2-pentylcyclopentene involves its interaction with specific enzymes or receptors in biological systems. The acetoxy group can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

    1-Acetoxy-2-methylcyclopentene: Similar in structure but with a methyl group instead of a pentyl chain.

    2-Pentylcyclopentanone: Lacks the acetoxy group but shares the pentyl substitution on the cyclopentane ring.

    2-Pentylcyclopentanol: The reduced form of 1-acetoxy-2-pentylcyclopentene.

Uniqueness: this compound is unique due to the presence of both an acetoxy group and a pentyl chain on the cyclopentene ring

Properties

CAS No.

24851-93-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(2-pentylcyclopenten-1-yl) acetate

InChI

InChI=1S/C12H20O2/c1-3-4-5-7-11-8-6-9-12(11)14-10(2)13/h3-9H2,1-2H3

InChI Key

WTXIXUGTCMVHJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(CCC1)OC(=O)C

Origin of Product

United States

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